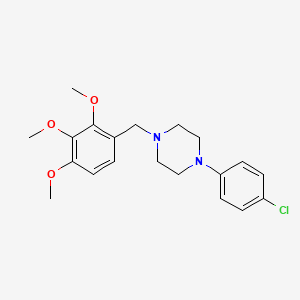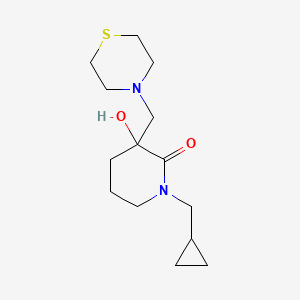
1-(4-chlorophenyl)-4-(2,3,4-trimethoxybenzyl)piperazine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(4-chlorophenyl)-4-(2,3,4-trimethoxybenzyl)piperazine, also known as TFMPP, is a synthetic compound that belongs to the class of piperazine derivatives. It was first synthesized in the 1970s and has been extensively studied for its potential therapeutic applications. TFMPP is known to exhibit a range of biochemical and physiological effects, which make it a promising candidate for use in scientific research. In
科学研究应用
1-(4-chlorophenyl)-4-(2,3,4-trimethoxybenzyl)piperazine has been extensively studied for its potential therapeutic applications, including its use as an antidepressant, anxiolytic, and antipsychotic agent. 1-(4-chlorophenyl)-4-(2,3,4-trimethoxybenzyl)piperazine has also been investigated for its potential use in the treatment of migraine headaches and other neurological disorders. In addition, 1-(4-chlorophenyl)-4-(2,3,4-trimethoxybenzyl)piperazine has been used as a research tool to study the mechanisms of action of other compounds, such as serotonin receptor agonists and antagonists.
作用机制
1-(4-chlorophenyl)-4-(2,3,4-trimethoxybenzyl)piperazine is known to act as a partial agonist at the 5-HT1A and 5-HT2A serotonin receptors, which are involved in the regulation of mood, anxiety, and other physiological processes. 1-(4-chlorophenyl)-4-(2,3,4-trimethoxybenzyl)piperazine is also known to interact with other neurotransmitter systems, including dopamine and norepinephrine, which may contribute to its therapeutic effects.
Biochemical and Physiological Effects:
1-(4-chlorophenyl)-4-(2,3,4-trimethoxybenzyl)piperazine has been shown to exhibit a range of biochemical and physiological effects, including increased serotonin and dopamine release, increased heart rate and blood pressure, and changes in body temperature and behavior. 1-(4-chlorophenyl)-4-(2,3,4-trimethoxybenzyl)piperazine has also been shown to have anxiolytic and antidepressant effects in animal models, suggesting that it may be a promising candidate for the treatment of mood disorders.
实验室实验的优点和局限性
1-(4-chlorophenyl)-4-(2,3,4-trimethoxybenzyl)piperazine has several advantages for use in scientific research, including its low cost, ease of synthesis, and well-understood mechanism of action. However, 1-(4-chlorophenyl)-4-(2,3,4-trimethoxybenzyl)piperazine also has several limitations, including its relatively low potency and selectivity for serotonin receptors, which may limit its utility in certain experiments.
未来方向
There are several future directions for research on 1-(4-chlorophenyl)-4-(2,3,4-trimethoxybenzyl)piperazine, including the development of more potent and selective analogs, the investigation of its potential use in the treatment of neurological disorders, and the exploration of its mechanisms of action at the molecular level. In addition, 1-(4-chlorophenyl)-4-(2,3,4-trimethoxybenzyl)piperazine may be useful as a research tool to study the interactions between different neurotransmitter systems and their role in the regulation of mood and behavior.
合成方法
1-(4-chlorophenyl)-4-(2,3,4-trimethoxybenzyl)piperazine can be synthesized using a variety of methods, including the reaction of 1-(4-chlorophenyl)piperazine with 2,3,4-trimethoxybenzyl chloride in the presence of a base. Alternatively, 1-(4-chlorophenyl)-4-(2,3,4-trimethoxybenzyl)piperazine can be synthesized by the reaction of 1-(4-chlorophenyl)piperazine with 2,3,4-trimethoxybenzaldehyde in the presence of a reducing agent. The synthesis of 1-(4-chlorophenyl)-4-(2,3,4-trimethoxybenzyl)piperazine is relatively straightforward and can be performed on a large scale, making it a cost-effective compound for scientific research.
属性
IUPAC Name |
1-(4-chlorophenyl)-4-[(2,3,4-trimethoxyphenyl)methyl]piperazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25ClN2O3/c1-24-18-9-4-15(19(25-2)20(18)26-3)14-22-10-12-23(13-11-22)17-7-5-16(21)6-8-17/h4-9H,10-14H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GXNSKQMZDULTLW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=C(C=C1)CN2CCN(CC2)C3=CC=C(C=C3)Cl)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25ClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cambridge id 5258397 | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[(1-cyclopentyl-3-piperidinyl)methyl]-3-methyl-N-[2-(1-piperidinyl)ethyl]butanamide](/img/structure/B6087074.png)


![N-(3-methoxypropyl)-5-{1-[(2-methyl-1H-imidazol-4-yl)methyl]-2-pyrrolidinyl}-2-thiophenecarboxamide](/img/structure/B6087092.png)
![({1-[2-(4-fluorophenyl)ethyl]-3-piperidinyl}methyl)methyl[3-(1H-pyrazol-1-yl)propyl]amine](/img/structure/B6087100.png)
![1-cyclohexyl-N-[(2,2-dimethyl-1-phenylcyclopropyl)methyl]-N-methyl-1H-1,2,3-triazole-4-carboxamide](/img/structure/B6087111.png)
![3-[3-(4-fluorophenyl)-6-oxopyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-7(6H)-yl]propanoic acid](/img/structure/B6087114.png)
![1-(1,3-benzodioxol-5-ylmethyl)-4-[4-(trifluoromethyl)phenyl]-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one](/img/structure/B6087121.png)
![6-chloro-N-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]-2-(5-ethyl-2-thienyl)-4-quinolinecarboxamide](/img/structure/B6087125.png)
![methyl 5-({1-[2-(1-azocanyl)-4-methyl-5-pyrimidinyl]ethyl}amino)-5-oxopentanoate](/img/structure/B6087136.png)
![diethyl 5-[({2-[2-(1,3-benzodioxol-5-yloxy)propanoyl]hydrazino}carbonothioyl)amino]-3-methyl-2,4-thiophenedicarboxylate](/img/structure/B6087141.png)
![5-({1-[2-(1-piperidinyl)ethyl]-1H-1,2,3-triazol-4-yl}carbonyl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine](/img/structure/B6087146.png)
![N-[2-(2-oxo-1,3-oxazolidin-3-yl)ethyl]-5-(2-pyrrolidinyl)-2-thiophenecarboxamide trifluoroacetate](/img/structure/B6087163.png)
![N-butyl-4,6-dimethyl-3-(1H-pyrrol-1-yl)thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B6087165.png)